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molecular formula C8H12BrNO3 B3148929 Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate CAS No. 66134-97-2

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

Cat. No. B3148929
M. Wt: 250.09 g/mol
InChI Key: MPRWQADZAJHZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163003B2

Procedure details

To a stirred solution of crude ethyl 2-(2,4-dibromobutanamido)acetate (2.847 g, 8.60 mmol) in benzene (8.6 mL) at 5° C. was added portionwise a 60% mineral oil dispersion (344 mg) of sodium hydride (206 mg, 8.60 mmol) over 20 minutes. The reaction was stirred an additional 10 minutes before being poured onto ice water and diluted with ethyl acetate. The layers were separated. The organic phase was brine-washed, dried over sodium sulfate, filtered, concentrated down, and dried. The mixture of starting dibromide and product was purified by eluting through a silica gel column with a 0 to 100% ethyl acetate/heptane gradient to afford the title racemic compound (523 mg, 24% yield) as a clear oil. MS (ESI) [m/e, (M+H)+]=251.5. 1H NMR (400 MHz, chloroform-d) δ ppm 4.46 (dd, J=7.07, 3.03 Hz, 1H), 3.96-4.28 (m, 4H), 3.63-3.72 (m, 1H), 3.43-3.53 (m, 1H), 2.63-2.76 (m, 1H), 2.34-2.43 (m, 1H), 1.26-1.34 (m, 3H).
Name
ethyl 2-(2,4-dibromobutanamido)acetate
Quantity
2.847 g
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:12][CH2:13]Br)[C:3]([NH:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:4].[H-].[Na+]>C1C=CC=CC=1.C(OCC)(=O)C>[Br:1][CH:2]1[CH2:12][CH2:13][N:5]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]1=[O:4] |f:1.2|

Inputs

Step One
Name
ethyl 2-(2,4-dibromobutanamido)acetate
Quantity
2.847 g
Type
reactant
Smiles
BrC(C(=O)NCC(=O)OCC)CCBr
Name
Quantity
344 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8.6 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before being poured onto ice water
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The mixture of starting dibromide and product
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
by eluting through a silica gel column with a 0 to 100% ethyl acetate/heptane gradient

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1C(N(CC1)CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 523 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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